molecular formula C7H12O3 B3021643 Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate CAS No. 89941-55-9

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate

Cat. No.: B3021643
CAS No.: 89941-55-9
M. Wt: 144.17
InChI Key: LQUXXSRNBCFGDV-UHFFFAOYSA-N
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Description

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H12O3. It is a derivative of cyclobutane, featuring a hydroxymethyl group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with formaldehyde in the presence of a base to form 3-(hydroxymethyl)cyclobutanone. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)cyclobutane-1-carboxylate.

    Reduction: 3-(Hydroxymethyl)cyclobutanol.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of cyclobutane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active cyclobutane derivative, which can then interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(hydroxymethyl)cyclopentane-1-carboxylate
  • Methyl 3-(hydroxymethyl)cyclohexane-1-carboxylate
  • Methyl 3-(hydroxymethyl)cycloheptane-1-carboxylate

Uniqueness

Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate is unique due to its four-membered cyclobutane ring, which imparts distinct chemical and physical properties compared to its higher homologs. The strain in the cyclobutane ring makes it more reactive and suitable for specific synthetic applications.

Properties

IUPAC Name

methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-10-7(9)6-2-5(3-6)4-8/h5-6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXXSRNBCFGDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855672
Record name Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2398-17-6
Record name Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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